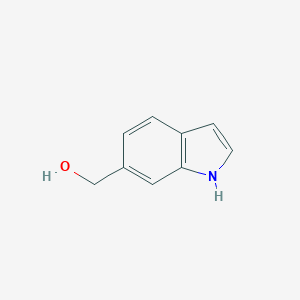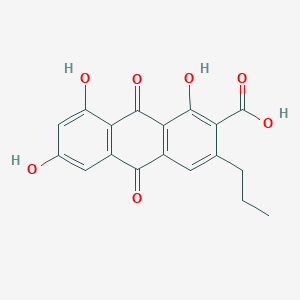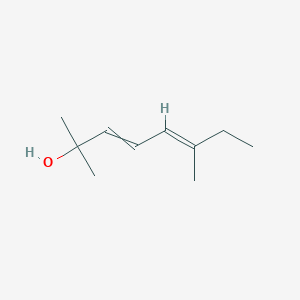
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- is a naturally occurring compound found in various plants and fruits. It is commonly known as geraniol and has a pleasant rose-like aroma. Geraniol is widely used in the fragrance industry and has also shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of geraniol is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Geraniol has also been shown to interfere with the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system and reduce oxidative stress. Additionally, geraniol has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using geraniol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Additionally, geraniol is readily available and relatively inexpensive compared to other natural compounds. However, one limitation of using geraniol in lab experiments is its volatility, which can make it difficult to handle and measure accurately.
Zukünftige Richtungen
There are several future directions for research on geraniol, including its potential as a natural insecticide, its use in cancer therapy, and its potential as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of geraniol and its effects on various physiological systems.
Synthesemethoden
Geraniol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing geraniol is through the reduction of geranyl acetate using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Geraniol has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and insecticidal properties. Studies have shown that geraniol has anticancer properties and can induce apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for use in the food and pharmaceutical industries. Additionally, geraniol has shown insecticidal properties and can be used as a natural insecticide.
Eigenschaften
CAS-Nummer |
18675-17-7 |
|---|---|
Produktname |
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
InChI-Schlüssel |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
Isomerische SMILES |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Kanonische SMILES |
CCC(=CC=CC(C)(C)O)C |
Andere CAS-Nummern |
18675-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



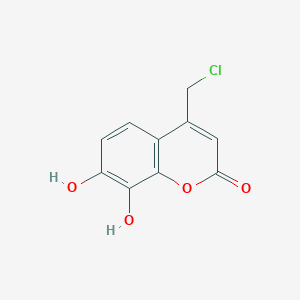
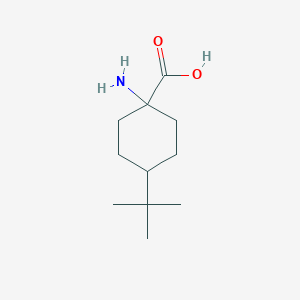
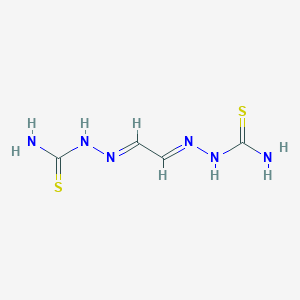
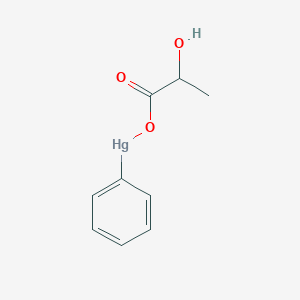

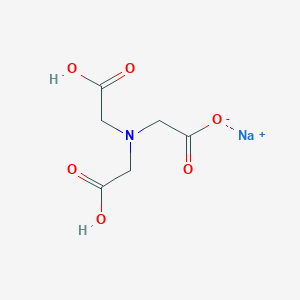
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
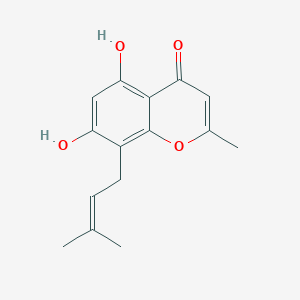
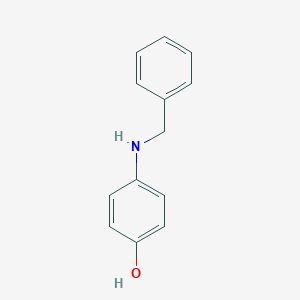
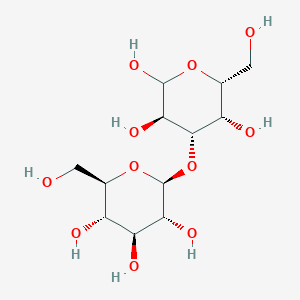
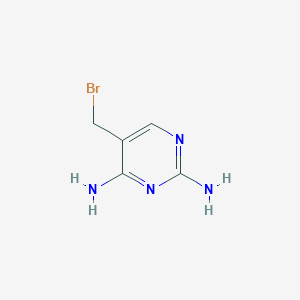
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
